Product packaging for 4-(3-Azetidinyloxy)benzoic acid(Cat. No.:CAS No. 1015846-55-5)

4-(3-Azetidinyloxy)benzoic acid

Cat. No.: B3198583
CAS No.: 1015846-55-5
M. Wt: 193.2 g/mol
InChI Key: UFMKHHCJVJXUGD-UHFFFAOYSA-N
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Description

Contextualization within Azetidine (B1206935) and Benzoic Acid Chemistry

The properties and reactivity of 4-(3-Azetidinyloxy)benzoic acid are intrinsically linked to its constituent parts: the azetidine ring and the benzoic acid group.

Azetidine , a nitrogen-containing heterocycle, is considered a "privileged" structure in medicinal chemistry. nih.gov Its strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets with high affinity. nih.gov The nitrogen atom within the azetidine ring can also serve as a key interaction point, forming hydrogen bonds or acting as a basic center. The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. enamine.net

Benzoic acid and its derivatives are ubiquitous in drug discovery and development. googleapis.com The carboxylic acid group is a versatile functional handle that can participate in a variety of chemical transformations and can also act as a key binding element (a pharmacophore) in interactions with biological receptors, often through the formation of salt bridges or hydrogen bonds. The aromatic ring of benzoic acid provides a scaffold for further functionalization, allowing for the fine-tuning of a molecule's electronic and steric properties.

The combination of these two scaffolds in this compound results in a molecule with a distinct three-dimensional shape and a rich chemical character, making it an attractive starting point for synthetic endeavors.

Significance as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The concept is central to modern drug discovery, as it allows for the rapid generation of libraries of compounds with a high probability of biological activity.

This compound is increasingly recognized as such a privileged scaffold. The azetidine portion provides a rigid and spatially defined linker, while the benzoic acid offers a key anchoring point for biological interactions and a site for further chemical elaboration. This combination has proven fruitful in the design of inhibitors for various enzymes and receptors.

In organic synthesis, this compound serves as a versatile building block. The carboxylic acid can be readily converted into a wide range of functional groups, such as esters, amides, and acid chlorides, enabling its incorporation into larger, more complex molecular architectures. The secondary amine of the azetidine ring also offers a site for further derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
CAS Number 203879-19-6

The hydrochloride salt of this compound, this compound hydrochloride, is also commonly used in research and development.

Table 2: Properties of this compound hydrochloride

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
CAS Number 1609395-67-6

The strategic incorporation of the this compound scaffold has been documented in numerous patents for the synthesis of biologically active compounds, highlighting its importance in the pharmaceutical industry. For instance, its derivatives have been explored for their potential in treating a range of diseases. The synthesis of such derivatives often involves the coupling of the benzoic acid moiety with various amines or the functionalization of the azetidine nitrogen.

The continued exploration of this compound and its derivatives is expected to yield a new generation of molecules with significant potential in both medicine and materials science. Its unique combination of rigidity, functionality, and synthetic accessibility ensures its place as a valuable tool in the chemist's arsenal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B3198583 4-(3-Azetidinyloxy)benzoic acid CAS No. 1015846-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMKHHCJVJXUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304651
Record name 4-(3-Azetidinyloxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-55-5
Record name 4-(3-Azetidinyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Azetidinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Azetidinyloxy Benzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of 4-(3-Azetidinyloxy)benzoic acid points to two primary building blocks: a protected 3-hydroxyazetidine derivative and a suitable 4-substituted benzoic acid precursor. The ether linkage is a key bond to be formed, suggesting disconnection at this position.

The retrosynthetic analysis reveals the following key precursors:

N-protected 3-hydroxyazetidine: The azetidine (B1206935) nitrogen is typically protected to prevent side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its relatively straightforward removal. Therefore, tert-butyl 3-hydroxyazetidine-1-carboxylate is a crucial intermediate.

4-Hydroxybenzoic acid derivative: To facilitate the formation of the ether linkage, a derivative of 4-hydroxybenzoic acid is required. For practical reasons, the carboxylic acid is often protected as an ester, such as an ethyl or methyl ester, to avoid interference with the coupling reaction. Thus, ethyl 4-hydroxybenzoate or a similar ester is a key starting material.

Classical and Modern Synthetic Routes for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring is a critical aspect of the synthesis. Both classical and modern methods are employed to prepare the necessary 3-hydroxyazetidine intermediate.

Aza-Michael Addition Approaches

The aza-Michael addition is a powerful method for the formation of carbon-nitrogen bonds and can be applied to the synthesis of substituted azetidines. rsc.org This approach often involves the conjugate addition of an amine to an activated alkene. For the synthesis of 3-substituted azetidines, a common strategy involves the reaction of an amine with an α,β-unsaturated ester or nitrile.

For instance, a synthetic route could involve the reaction of a suitable amine with a derivative of acrylic acid, followed by intramolecular cyclization to form the azetidine ring. The starting materials and reaction conditions can be tailored to introduce the desired substituents on the azetidine ring.

Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions provide a direct and atom-economical route to four-membered rings, including azetidines. mdpi.comchemicalbook.comresearchgate.net The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example that can be utilized to construct the azetidine core. google.com Visible-light-mediated cycloadditions have emerged as a milder and more sustainable alternative to traditional UV-light-induced reactions. knightchem-store.com

In the context of preparing N-Boc-3-hydroxyazetidine, a relevant cycloaddition strategy could involve the reaction of an N-Boc protected imine with a suitable alkene, followed by functional group manipulation to introduce the hydroxyl group at the 3-position. The choice of reactants and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition.

Esterification and Carboxylic Acid Derivatization Strategies for the Benzoic Acid Moiety

The benzoic acid moiety of the target molecule often requires protection as an ester during the coupling reaction to avoid unwanted side reactions. Standard esterification methods are typically employed. For example, 4-hydroxybenzoic acid can be esterified by reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

Subsequent to the coupling reaction, the ester group needs to be hydrolyzed to yield the final carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a hydroxide salt such as sodium hydroxide or lithium hydroxide.

Derivatization of the carboxylic acid group can also be performed for analytical purposes or to create further analogues. appchemical.comambeed.comsemanticscholar.org Common derivatization reactions include conversion to amides, acyl hydrazides, or other esters. nih.gov

Coupling Reactions for Azetidinyloxy-Benzoic Acid Linkage Formation

The formation of the ether bond between the 3-position of the azetidine ring and the 4-position of the benzoic acid moiety is a pivotal step in the synthesis. Two primary methods are widely used for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.orgbldpharm.comnih.govgoogle.com In this context, the sodium or potassium salt of ethyl 4-hydroxybenzoate can be reacted with a 3-azetidinyl derivative bearing a suitable leaving group (e.g., a tosylate or mesylate).

A more common and often milder approach is the Mitsunobu reaction . researchgate.netbldpharm.com This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). For the synthesis of this compound, N-Boc-3-hydroxyazetidine is reacted with ethyl 4-hydroxybenzoate under Mitsunobu conditions. This reaction typically proceeds with inversion of configuration at the alcohol carbon.

A plausible synthetic sequence is outlined below:

StepReactantsReagents and ConditionsProduct
1N-Boc-3-hydroxyazetidine, Ethyl 4-hydroxybenzoatePPh₃, DIAD, THFEthyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoate
2Ethyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoateLiOH, THF/H₂O4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acid
34-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)benzoic acidTFA or HCl in DioxaneThis compound

Functional Group Interconversions and Protective Group Chemistry

Protective group chemistry is essential for the successful synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen. It is stable to the conditions of many coupling reactions, including the Mitsunobu reaction.

The final step in the synthesis is the deprotection of the Boc group to unveil the free secondary amine of the azetidine ring. This is typically achieved under acidic conditions. rsc.orgmdpi.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are commonly used for this purpose. The choice of deprotection conditions should be made carefully to avoid any unwanted side reactions with other functional groups in the molecule.

Functional group interconversions may also be necessary at various stages of the synthesis to introduce or modify substituents on either the azetidine or the benzoic acid ring, allowing for the synthesis of a variety of analogues.

Stereoselective Synthesis and Chiral Resolution Techniques

The chirality of this compound arises from the stereocenter at the 3-position of the azetidine ring. The preparation of enantiomerically pure forms of this compound can be approached through two primary strategies: stereoselective synthesis using a chiral precursor or resolution of the racemic mixture.

Stereoselective Synthesis:

A key strategy for stereoselective synthesis involves the use of an enantiomerically pure starting material, such as chiral 3-hydroxyazetidine. The synthesis of chiral 3-hydroxyazetidine itself can be accomplished through various methods. One common approach involves starting with readily available chiral precursors. For instance, synthetic routes have been developed that utilize raw materials like tert-butylamine and epichlorohydrin, proceeding through cyclization, acetylation, and deacetylation steps to yield the desired chiral azetidine intermediate google.com. Another documented synthesis of 3-hydroxyazetidine hydrochloride involves the hydrogenation of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride using a palladium-based catalyst chemicalbook.comchemicalbook.com. Once the enantiomerically pure 3-hydroxyazetidine is obtained, it can be coupled with a suitable 4-substituted benzoic acid derivative, such as 4-fluorobenzonitrile or methyl 4-hydroxybenzoate, via a nucleophilic aromatic substitution reaction to yield the target enantiomer of this compound.

Chiral Resolution:

Alternatively, the racemic mixture of this compound can be separated into its individual enantiomers through chiral resolution. The most common method for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. wikipedia.org

Given that this compound possesses both a basic azetidine nitrogen and an acidic carboxylic acid group, resolution can be achieved by forming a salt with either a chiral acid or a chiral base. The resulting diastereomeric salts will have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. wikipedia.org

Commonly used chiral resolving agents for compounds with basic amines include chiral carboxylic acids like tartaric acid and mandelic acid. For the carboxylic acid group, chiral amines such as brucine or (R/S)-1-phenylethylamine are frequently employed. wikipedia.org The selection of the appropriate resolving agent and crystallization solvent is often determined empirically to achieve efficient separation.

Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, represents another powerful technique for the separation of enantiomers. nih.govmdpi.commdpi.com This method can be used for both analytical and preparative-scale separations.

Technique Description Key Considerations
Stereoselective Synthesis Utilizes a chiral starting material, such as enantiomerically pure 3-hydroxyazetidine, to directly synthesize the desired enantiomer of the final product.Availability and cost of the chiral precursor. Maintaining stereochemical integrity throughout the reaction sequence.
Chiral Resolution via Diastereomeric Salt Formation Reacts the racemic mixture with a chiral resolving agent to form diastereomers, which are then separated by fractional crystallization.Selection of an effective and commercially available resolving agent. Optimization of crystallization conditions (solvent, temperature).
Chiral Chromatography Separates enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column.High initial cost for chiral columns and instrumentation. Can be highly efficient for both analytical and preparative scales.

Preparation of Hydrochloride Salts and Other Salts for Research Applications

For research and development, active pharmaceutical ingredients are often converted into salt forms to improve properties such as solubility, stability, and ease of handling. The hydrochloride salt is one of the most common salt forms used for basic drug compounds. spectroscopyonline.com

Given that this compound contains a basic azetidine nitrogen, it can readily form a hydrochloride salt. A general and straightforward method for preparing the hydrochloride salt involves dissolving the free base of the compound in a suitable organic solvent and then treating the solution with hydrochloric acid. researchgate.netyoutube.com

The hydrochloric acid can be introduced in various forms:

Anhydrous HCl gas: Bubbling dry hydrogen chloride gas through the solution of the compound can precipitate the hydrochloride salt. researchgate.netresearchgate.net

HCl in an organic solvent: A solution of hydrogen chloride in a solvent like diethyl ether, isopropanol, or ethyl acetate (B1210297) can be added to the solution of the free base. researchgate.net

Aqueous HCl: While less common for final isolation due to the potential for co-precipitation of water, aqueous hydrochloric acid can be used, followed by solvent evaporation and recrystallization from an appropriate solvent system.

A typical procedure would involve dissolving this compound in a solvent such as methanol or ethanol. A stoichiometric amount, or a slight excess, of hydrochloric acid (as a solution in a compatible solvent) is then added dropwise with stirring. The hydrochloride salt, being ionic, is often less soluble in the organic solvent than the free base and will precipitate out of the solution. spectroscopyonline.com The resulting solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.

The formation of other salts for research, such as hydrobromide, sulfate, phosphate (B84403), or salts with organic acids like tartaric, citric, or maleic acid, would follow similar principles. The choice of the counter-ion can be used to modulate the physicochemical properties of the compound.

Salt Former Method Typical Solvents Isolation
Hydrogen Chloride (HCl) Introduction of HCl gas or a solution of HCl in an organic solvent to a solution of the free base.Diethyl ether, Methanol, Ethanol, Isopropanol, Ethyl AcetatePrecipitation and filtration
Other Mineral Acids (HBr, H₂SO₄) Addition of the corresponding acid to a solution of the compound.Protic or aprotic organic solvents.Crystallization or precipitation followed by filtration.
Organic Acids (e.g., Tartaric, Citric) Mixing solutions of the free base and the organic acid, often with gentle warming to aid dissolution, followed by cooling to induce crystallization.Ethanol, Methanol, AcetoneCrystallization and filtration.

Structural Analogues and Derivatization Strategies

Design Principles for Azetidine-Containing Benzoic Acid Analogues

The incorporation of an azetidine (B1206935) ring into benzoic acid analogues is a deliberate design choice in medicinal chemistry. Azetidines are considered valuable structural motifs because they introduce three-dimensionality, can enhance metabolic stability, and serve as bioisosteres for other cyclic systems. nih.gov The four-membered ring's inherent strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough to engage in specific chemical transformations. rsc.orgrsc.org

In the context of benzoic acid analogues, the azetidine ring offers several advantages:

Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.

Structural Rigidity: The rigid nature of the azetidine scaffold can lock the molecule into a specific conformation, which can be advantageous for binding to a target protein with high affinity. researchgate.net

Vectorial Exit Point: The azetidine ring provides a defined exit vector away from the plane of the benzoic acid, allowing for the exploration of chemical space in a more controlled, three-dimensional manner.

The design of these analogues often involves an iterative process of synthesizing and testing compounds with modified azetidine or benzoic acid moieties to achieve the desired activity and properties. nih.govacs.org

Modifications of the Azetidine Ring System

The stability of the azetidine ring is a balance between its inherent ring strain and the electronic and steric effects of its substituents. The reactivity of azetidines is largely driven by this strain. rsc.orgrsc.org Introducing substituents can have a profound impact on the ring's stability. For instance, electron-withdrawing groups can increase the ring's susceptibility to nucleophilic attack and ring-opening, a property that can be exploited in certain synthetic strategies. rsc.org Conversely, bulky substituents may sterically hinder such reactions, thereby increasing the ring's kinetic stability. The presence of certain substituents, particularly electron-rich phenyl groups, can in some cases promote ring-opening, especially in the presence of Lewis acids. rsc.org The stability is also pH-dependent, with decomposition being more rapid at lower pH due to the protonation of the azetidine nitrogen, which facilitates ring-opening. nih.gov

Substituent Type on Azetidine RingGeneral Effect on Ring StrainImpact on Stability/ReactivityReference
Electron-withdrawing groupsCan increase polarization of C-N bondsIncreases susceptibility to nucleophilic ring-opening rsc.org
Bulky steric groupsMay increase steric strainCan sterically hinder reactions, increasing kinetic stability rsc.org
Electron-rich aryl groupsCan influence electronic distributionMay promote ring-opening in the presence of Lewis acids rsc.org
Protonation of Nitrogen (low pH)Increases strain on C-N bondsFacilitates intramolecular ring-opening decomposition nih.gov

The nitrogen atom of the azetidine ring is a key point for derivatization. Unsubstituted (NH) azetidines are valuable because the nitrogen-hydrogen bond allows for further functionalization, enabling the introduction of a wide variety of substituents. sciencedaily.com This flexibility is crucial for tuning the molecule's properties. The synthesis of NH-azetidines was historically challenging, but recent synthetic advances have made them more accessible. sciencedaily.comorganic-chemistry.org

Derivatization of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers numerous opportunities for chemical modification.

The carboxylic acid group of the benzoic acid moiety can be readily converted into esters and amides. This derivatization is a common strategy in medicinal chemistry to modulate properties such as cell permeability and metabolic stability. nih.gov Esterification, for example by creating a methyl ester, can mask the polar carboxylic acid, potentially improving membrane transport. nih.govacs.org Amide formation introduces a hydrogen bond donor and can lead to different binding interactions with target proteins. rdd.edu.iq Studies on related compounds have shown that converting a carboxylic acid to an amide or ester can significantly impact biological activity. nih.gov For instance, in a series of cinnamic acid derivatives, esters showed more potent inhibitory activities against certain enzymes compared to their amide counterparts. nih.gov

Placing substituents on the phenyl ring is a fundamental strategy to alter the electronic properties and steric profile of the benzoic acid moiety. The acidity of the benzoic acid is sensitive to the nature of the substituent at the para position. libretexts.org

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the benzoic acid by destabilizing the carboxylate anion. libretexts.org

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase acidity by stabilizing the carboxylate anion through inductive or resonance effects. libretexts.orgnih.gov

These changes in acidity can affect how the molecule interacts with biological targets and influence its absorption and distribution. Furthermore, substituents can provide additional points of interaction with a target receptor or alter the molecule's metabolic profile. For example, the introduction of a halogen can block a potential site of metabolism.

Substituent (Y) on p-Substituted Benzoic AcidpKaEffect on Acidity Compared to Benzoic Acid (pKa = 4.19)Reference
-NO₂3.41Increases acidity libretexts.org
-CN3.55Increases acidity libretexts.org
-Br3.96Increases acidity libretexts.org
-Cl4.0Increases acidity libretexts.org
-H4.19Baseline libretexts.org
-CH₃4.34Decreases acidity libretexts.org
-OCH₃4.46Decreases acidity libretexts.org
-OH4.48Decreases acidity libretexts.org

Hybrid Molecules Incorporating 4-(3-Azetidinyloxy)benzoic acid Scaffold

The strategic design of hybrid molecules, which combine two or more pharmacophoric units, is a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy, better selectivity, or a multitargeted mechanism of action. The this compound scaffold offers a versatile platform for the creation of such hybrid molecules, leveraging the structural and physicochemical properties of both the azetidine ring and the benzoic acid moiety.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a privileged scaffold in drug discovery. pharmablock.comenamine.net Its rigid, three-dimensional structure can effectively orient substituents in defined vectors, which can be advantageous for optimizing interactions with biological targets. enamine.net The presence of the nitrogen atom in the azetidine ring also provides a handle for further chemical modification. technologynetworks.comsciencedaily.com

The benzoic acid portion of the scaffold is a common feature in many biologically active compounds and approved drugs. nih.govpreprints.org The carboxylic acid group can participate in key hydrogen bonding and ionic interactions with protein targets. acs.org Furthermore, the aromatic ring can be readily substituted to modulate the molecule's electronic and steric properties.

Strategies for developing hybrid molecules from the this compound scaffold typically involve chemical modification at either the carboxylic acid group of the benzoic acid or the nitrogen atom of the azetidine ring.

One common strategy involves the formation of an amide or ester linkage at the carboxylic acid group. This approach allows for the coupling of the this compound core to a wide variety of other molecules, such as other small molecule drugs, peptides, or linkers connected to another pharmacophore. For instance, hybrid molecules have been synthesized by linking amoxicillin (B794) with derivatives of benzoic acid through a methylene (B1212753) bridge, resulting in compounds with altered antibacterial activity. nih.gov Similarly, novel ester and hybrid derivatives of 3-hydroxy benzoic acid have been synthesized, demonstrating the feasibility of this approach to generate new chemical entities with potential therapeutic applications. rasayanjournal.co.in

Another key derivatization strategy focuses on the secondary amine of the azetidine ring. This nitrogen can be alkylated or acylated to introduce a diverse range of substituents, thereby creating hybrid molecules. This approach has been used to synthesize novel 3-substituted azetidine derivatives that act as triple reuptake inhibitors. acs.org The ability to introduce various groups at this position allows for the exploration of a large chemical space and the fine-tuning of the molecule's properties.

Bioisosteric replacement of the carboxylic acid group is another sophisticated strategy. A bioisostere is a functional group that retains the essential biological activity of the original group but possesses different physical or chemical properties. baranlab.orgcambridgemedchemconsulting.com For example, tetrazoles have been successfully used as bioisosteres for carboxylic acids in drug design, often leading to improved metabolic stability and oral bioavailability. drughunter.com Other bioisosteres for benzoic acid that have been explored include 4-pyridone-3-carboxylic acid. nih.gov

The table below outlines potential strategies for creating hybrid molecules based on the this compound scaffold, along with hypothetical examples and their design rationale.

Hybridization Strategy Linkage Type Coupled Moiety (Example) Design Rationale Potential Therapeutic Area
Amide CouplingAmideKnown Kinase InhibitorTo create a dual-target inhibitor or to improve the physicochemical properties of the parent kinase inhibitor.Oncology
Ester FormationEsterAnti-inflammatory AgentTo develop a codrug that releases both active agents upon hydrolysis, potentially offering synergistic effects.Anti-inflammatory
N-Alkylation of AzetidineC-N BondBioactive AmineTo introduce a pharmacophore that targets a different receptor or enzyme, creating a multitargeted ligand.CNS Disorders
Bioisosteric ReplacementN/ATetrazoleTo replace the carboxylic acid to enhance metabolic stability and improve pharmacokinetic properties.Various
Linker-Mediated CouplingEther, Amide, etc.Fluorescent DyeTo create a molecular probe for studying the biological target of the parent molecule.Research Tool

These derivatization strategies highlight the flexibility of the this compound scaffold in the design of novel hybrid molecules. By combining this core structure with other pharmacologically active fragments, it is possible to generate new chemical entities with tailored biological activities and improved drug-like properties.

Biological Activities and Mechanistic Insights Preclinical and in Vitro Focus

In Vitro Biological Activity Spectrum of 4-(3-Azetidinyloxy)benzoic acid and its Analogues

The unique structural features of this compound, which combine a benzoic acid moiety with an azetidine (B1206935) ring, have prompted extensive investigation into its biological activity. The following subsections detail the outcomes of various in vitro studies, shedding light on the compound's efficacy against a range of pathological targets.

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Studies on various benzoic acid derivatives have demonstrated their potential to inhibit the growth of a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govontosight.airesearchgate.net For instance, the presence of hydroxyl or methoxyl groups can modulate the antibacterial activity against pathogens like Escherichia coli. nih.gov The azetidinyl moiety itself is recognized for its broad-spectrum biological activities, which include antibacterial and antifungal properties. ontosight.ai

Research on acetamide-linked azetidinone-benzimidazole derivatives has shown promising results against various bacterial strains. researchgate.net Similarly, studies on 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have highlighted their antifungal activity, with some compounds being more potent than the reference drug ketoconazole. tubitak.gov.tr The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt cell membrane integrity and interfere with essential cellular processes. researchgate.net For example, lipophilic acids like benzoic acid can inhibit the active uptake of amino acids and oxo acids in bacteria such as Escherichia coli and Bacillus subtilis. researchgate.net

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound/DerivativeMicroorganismActivityReference
Benzoic acidE. coli O157:H7Inhibits growth at 1 mg/mL nih.gov
2-hydroxybenzoic acidE. coli O157:H7Inhibits growth at 1 mg/mL nih.gov
3-hydroxybenzoic acidE. coli O157:H7Inhibits growth at 0.5 mg/mL nih.gov
4-hydroxybenzoic acidE. coli O157:H7No activity at 0.5 mg/mL nih.gov
3,4-dihydroxybenzoic acidE. coliMIC = 2.6 mg/mL nih.gov
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesCandida albicans, C. kruseiMore active than ketoconazole tubitak.gov.tr
4,4′-dihydroxy-azobenzeneStaphylococcus aureusMIC = 64 mg/L nih.gov
4,4′-dihydroxy-azobenzeneStaphylococcus pseudintermediusMIC = 32 mg/L nih.gov

The search for novel antiviral agents has led to the investigation of various chemical scaffolds, including benzoic acid derivatives. The azetidinyl group, a key feature of the title compound, is known to possess antiviral properties. ontosight.ai Research has shown that certain benzoic acid derivatives can exhibit significant activity against a range of viruses.

One study focused on a series of newly synthesized benzoic acid derivatives and identified 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid, termed NC-5, as a potent inhibitor of influenza A viruses. mdpi.com NC-5 was found to be effective against H1N1, H3N2, and even oseltamivir-resistant H1N1 strains in a dose-dependent manner. mdpi.com The antiviral mechanism of NC-5 is believed to involve the inhibition of neuraminidase, a key enzyme in the influenza virus life cycle, thereby affecting virus release. mdpi.com

Another line of research explored 4-substituted sulfonamidobenzoic acid derivatives as inhibitors of the enterovirus life cycle. mdpi.com Two compounds from this series demonstrated high activity against coxsackievirus B3 by binding to the viral capsid and stabilizing it against heat inactivation. mdpi.com Furthermore, a study on 3-(adenosylthio)benzoic acid derivatives identified potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. nih.gov

Table 2: Antiviral Activity of Benzoic Acid Derivatives

Compound/DerivativeVirusMechanism of ActionReference
NC-5Influenza A (H1N1, H3N2, H1N1-H275Y)Neuraminidase inhibition mdpi.com
4-Substituted sulfonamidobenzoic acid derivativesCoxsackievirus B3Capsid binding mdpi.com
3-(Adenosylthio)benzoic acid derivativesSARS-CoV-2nsp14 methyltransferase inhibition nih.gov

Benzoic acid and its derivatives have emerged as a promising class of compounds in anticancer research. dergipark.org.trpreprints.org Their cytotoxic effects have been evaluated against a variety of cancer cell lines, revealing their potential to inhibit cell proliferation and induce apoptosis. nih.govnih.govresearchgate.netpreprints.org

Studies have shown that the anticancer activity of benzoic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov These compounds were shown to induce cell-cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspase-3. nih.gov Similarly, 3,4-dihydroxybenzoic acid has been reported to induce apoptosis in human gastric carcinoma cells. nih.gov

The mechanism of action for the anticancer effects of some benzoic acid derivatives involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are often dysregulated in cancer. nih.gov For example, 3,4-dihydroxybenzoic acid was found to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov

Table 3: Anticancer Activity of Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineEffectMechanismReference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468 (Breast)Suppressed cell viability, induced apoptosisG2/M cell cycle arrest, caspase-3 activation nih.gov
3,4-dihydroxybenzoic acidHCT-116, HCT-15 (Colorectal)Reduced HDAC activity, retarded cell growthHDAC inhibition, ROS induction, caspase-3 mediated apoptosis nih.gov
Benzoic acidMG63, CRM612, A673 (Bone, Lung)Cytotoxic effectNot specified dergipark.org.tr
3,4-dihydroxybenzoic acidAGS (Gastric)Induced apoptosisJNK/p38 MAPK signaling activation nih.gov

Benzoic acid derivatives are known to possess anti-inflammatory properties, and their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). ontosight.ainih.govsciforum.net The anti-inflammatory potential of these compounds has been investigated in various in vitro and in vivo models.

Research on azetidin-2-one (B1220530) derivatives of ferulic acid demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models. researchgate.net These compounds were found to reduce the formation of granulation tissue in chronic inflammation, indicating an inhibitory effect on the proliferative component of inflammation. researchgate.net Another study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid, showed that it could significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is hypothesized to exert its anti-inflammatory effects by inhibiting COX-2 activity. nih.gov

Furthermore, o-benzoyl benzoic acid-based 1,3,4-oxadiazole (B1194373) analogues have been evaluated for their anti-inflammatory and analgesic activities. sciforum.netscilit.com Molecular docking studies suggested that these compounds interact with the COX-2 enzyme, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). sciforum.net The derivatization of the carboxylate function in some NSAIDs has been shown to increase anti-inflammatory activity while reducing ulcerogenic effects. sciforum.net

Table 4: Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound/DerivativeModelKey FindingsProposed MechanismReference
Azetidine-2-one derivatives of ferulic acidCarrageenan-induced rat paw edema (acute), Chronic inflammation modelMaximum anti-inflammatory effect at 24h, reduced granulation tissue formationInhibition of proliferative component of inflammation researchgate.net
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsSignificantly reduced inflammatory parametersInhibition of COX-2 activity nih.gov
o-benzoyl benzoic acid based 1,3,4-oxadiazole analoguesCarrageenan-induced rat paw edemaPotent anti-inflammatory activityInhibition of COX-2 sciforum.net

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. nih.gov Benzoic acid and its derivatives have been explored for their potential to combat this pathogen. nih.govnih.govsciforum.net

Studies have shown that weak acids, including benzoic acid, possess antimycobacterial activity. nih.govsciforum.net The esterification of these acids to form prodrugs can enhance their ability to diffuse through the mycobacterial cell membrane. nih.govnih.gov Once inside the mycobacteria, these esters are activated by mycobacterial enzymes, converting them back to the active acidic form. nih.govnih.gov

A study involving a library of benzoates with different electron-withdrawing groups and alkoxy substituents revealed that phenyl and hexyl esters exhibited higher activity against M. tuberculosis than the corresponding free acids. nih.gov Notably, nitrobenzoates, particularly dinitrobenzoates, demonstrated very promising antitubercular activity that warrants further investigation. nih.govsciforum.net Interestingly, the study did not find a direct correlation between the antitubercular activity and the pKa of the acids, suggesting that other factors, such as lipophilicity, play a significant role. nih.govnih.gov

Table 5: Antitubercular Activity of Benzoic Acid Derivatives

Compound/DerivativeTargetKey FindingsReference
Benzoic acid esters (prodrugs)Mycobacterium tuberculosisPhenyl and hexyl esters showed higher activity than free acids. nih.gov
Nitrobenzoates and dinitrobenzoatesMycobacterium tuberculosisShowed very interesting antitubercular activity. nih.govsciforum.net

Benzoic acid and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. antiox.orgijcrt.orgnih.govsemanticscholar.orgnih.govresearchgate.netffhdj.com The antioxidant capacity of these compounds is significantly influenced by the presence and position of hydroxyl groups on the benzene ring. antiox.orgsemanticscholar.org

Studies have shown that monohydroxybenzoic acid derivatives exhibit good antioxidant properties against superoxide (B77818) radicals. antiox.orgresearchgate.net The position of the hydroxyl group relative to the carboxylate group is crucial, with compounds having a hydroxyl group in the ortho or para position demonstrating the best antioxidant activity. antiox.org Dihydroxybenzoic acids have also been found to have higher antioxidant activity against superoxide radicals compared to their monohydroxy counterparts. semanticscholar.org

The antioxidant activity of benzoic acid derivatives has been compared to that of their cinnamic acid counterparts. In both kinetic tests and in vitro LDL oxidation models, cinnamic acids were found to be more efficient antioxidants. nih.gov The antioxidant activity of benzoic acid esters has been shown to decrease with increasing chain length, while their antipsoriatic activity increases, suggesting a role for lipophilicity in their biological effects. nih.gov Furthermore, the blocking of the hydroxyl group in benzoic acid derivatives leads to a significant reduction in their antioxidant properties. antiox.orgsemanticscholar.org

Table 6: Antioxidant Activity of Benzoic Acid Derivatives

Compound/DerivativeRadical/System StudiedKey FindingsReference
Monohydroxybenzoic acidsSuperoxide radicalGood antioxidant properties, ortho and para positions are favorable antiox.orgresearchgate.net
Dihydroxybenzoic acidsSuperoxide radicalHigher antioxidant activity than monohydroxybenzoic acids semanticscholar.org
Cinnamic acid derivativesPeroxyl radical, LDL oxidationMore efficient antioxidants than benzoic acid derivatives nih.gov
Benzoic acid estersHydroxyl radicalAntioxidant activity decreases with increasing chain length nih.gov
4-(1H-triazol-1-yl)benzoic acid hybridsDPPH, ABTS, FRAPShowed good antioxidant properties mdpi.comresearchgate.net

Identification and Characterization of Molecular Targets

There is currently no publicly available research detailing the molecular targets of this compound.

No studies have been found that evaluate the inhibitory activity of this compound against enzymes such as elastases or neuraminidase. While other benzoic acid derivatives have been investigated as potential enzyme inhibitors, this specific compound has not been the subject of such published research.

Information regarding the binding affinity of this compound to any biological receptors is not available in the scientific literature. Receptor binding assays are crucial for identifying the direct molecular targets through which a compound may exert a biological effect, but no such data has been reported for this molecule.

There is no evidence from published studies to suggest that this compound acts as a modulator of any specific biological pathways. Research on its effects on signaling cascades, gene expression, or other cellular regulatory networks has not been found.

The potential for this compound to serve as a parent compound for prodrugs, or whether it can be activated by enzymes like esterases, has not been explored in any available research.

Cellular Uptake and Intracellular Fate Studies (In vitro models)

No in vitro studies detailing the cellular uptake, distribution, or intracellular fate of this compound have been published. The mechanisms by which it might enter cells and where it localizes remain unknown.

Biochemical Pathways Modulation and Cellular Responses (e.g., Oxidative Phosphorylation in Isolated Mitochondria)

The effect of this compound on biochemical pathways, such as mitochondrial oxidative phosphorylation, or any other cellular metabolic responses, has not been documented.

Structure Activity Relationship Sar Studies of 4 3 Azetidinyloxy Benzoic Acid Derivatives

Impact of Substituent Position and Electronic Properties on Biological Efficacy

In the context of 4-(3-Azetidinyloxy)benzoic acid, the azetidinyloxy group at the 4-position acts as a significant electronic modulator. The ether linkage and the nitrogen atom within the azetidine (B1206935) ring can influence the electron density of the benzoic acid moiety. The substitution pattern on the benzoic acid ring itself would be a key area for SAR exploration. For instance, introducing EWGs, such as nitro or cyano groups, at the ortho or meta positions relative to the carboxylic acid would be expected to increase its acidity and potentially alter binding affinities to target proteins. Conversely, the introduction of EDGs, like methoxy (B1213986) or alkyl groups, would decrease acidity. The interplay between the electronic nature of these substituents and the 4-(3-azetidinyloxy) moiety would be crucial in determining biological efficacy.

Table 1: Predicted Impact of Substituent Electronic Properties on the Activity of this compound Derivatives

Substituent PositionElectron-Withdrawing Group (EWG) EffectElectron-Donating Group (EDG) Effect
Ortho to -COOH Increased acidity, potential for intramolecular hydrogen bonding, may introduce steric hindrance.Decreased acidity, potential for steric clash with the target.
Meta to -COOH Increased acidity, less steric impact compared to ortho, can influence overall molecular conformation.Decreased acidity, can alter solubility and lipophilicity.

Role of Steric Hindrance and Conformational Flexibility

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. In the case of this compound derivatives, both steric hindrance and conformational flexibility are expected to play significant roles in their SAR.

The azetidine ring, while relatively small, is not planar and possesses a degree of conformational flexibility. Substitutions on the azetidine ring itself would introduce chiral centers and restrict or alter its puckering, thereby influencing how the entire molecule presents itself to a binding pocket. Furthermore, the linkage between the azetidine ring and the benzoic acid through an ether bond allows for rotational freedom.

The size and location of substituents on the benzoic acid ring will also dictate the accessible conformations. Bulky substituents in the ortho position to either the carboxylic acid or the azetidinyloxy group could force the rings into a non-planar arrangement, which may be either beneficial or detrimental to binding depending on the target's topology.

Correlations between Molecular Features and Target Affinity/Selectivity

The ultimate goal of SAR studies is to establish clear correlations between specific molecular features and the desired biological outcomes of target affinity and selectivity. For this compound derivatives, key molecular features to consider would include:

The nature of the azetidine ring: The presence of substituents on the nitrogen atom or other positions of the azetidine ring could be exploited to modulate properties like basicity, lipophilicity, and hydrogen bonding capacity. These modifications would be critical for achieving selectivity against different biological targets.

The ether linkage: The oxygen atom of the azetidinyloxy group can act as a hydrogen bond acceptor. Its interaction with the target protein would be a key determinant of affinity.

The benzoic acid moiety: The carboxylic acid is a strong hydrogen bond donor and acceptor and can form ionic interactions. Its orientation and acidity, as modulated by other ring substituents, are vital for anchoring the molecule in the binding site.

Ligand Design and Optimization Strategies

Based on the foundational SAR principles, several ligand design and optimization strategies can be proposed for the development of potent and selective this compound derivatives:

Scaffold Hopping: While maintaining the core this compound scaffold, the azetidine ring could be replaced with other small, constrained rings like cyclopropane (B1198618) or oxetane (B1205548) to explore different conformational spaces.

Substituent Scanning: A systematic exploration of a diverse set of substituents (in terms of size, electronics, and lipophilicity) at various positions on the benzoic acid ring would be essential to build a comprehensive SAR map.

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to fine-tune acidity and improve pharmacokinetic properties.

Pharmacophore Modeling Based on SAR Data

Once initial SAR data becomes available, pharmacophore modeling will be a powerful tool to guide further optimization. A pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor feature corresponding to the ether oxygen.

A hydrogen bond donor/acceptor or negative ionizable feature representing the carboxylic acid.

An aromatic/hydrophobic feature for the benzene (B151609) ring.

Potentially, additional hydrogen bond donor/acceptor or hydrophobic features arising from substituents on the azetidine or benzoic acid rings.

By mapping the essential chemical features required for biological activity, pharmacophore models can be used to virtually screen for new, potentially more potent derivatives and to rationalize the observed SAR trends.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of 4-(3-Azetidinyloxy)benzoic acid.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the electronic energy for various arrangements of its atoms and identifying the structure with the lowest energy. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for Benzoic Acid and Azetidine (B1206935) Moieties

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)~1.39 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
C-N (azetidine)~1.48 Å
C-O (ether)~1.37 Å
Bond AngleC-C-C (aromatic)~120°
O-C=O (carboxyl)~123°
C-N-C (azetidine)~90°

Note: The values presented are typical for the respective functional groups and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mit.edu A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thescience.dev

For this compound, the HOMO is likely to be located on the electron-rich azetidinyloxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient carboxylic acid group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature. researchgate.net

Table 2: Conceptual HOMO-LUMO Analysis for this compound

ParameterSignificanceExpected Influence of Substituents
EHOMOElectron-donating abilityIncreased by the azetidinyloxy group
ELUMOElectron-accepting abilityLowered by the carboxylic acid group
HOMO-LUMO Gap (ΔE)Chemical reactivity/stabilityA moderate gap is expected due to the opposing electronic nature of the substituents

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure. Theoretical calculations of the vibrational frequencies can aid in the assignment of the absorption bands observed in an experimental IR spectrum. acs.org Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to ensure the correct structural assignment of this compound.

Molecular Dynamics Simulations (e.g., Solvent Effects, Conformational Sampling)

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. iastate.edu For this compound, an MD simulation in an aqueous environment would reveal how water molecules interact with the polar carboxylic acid and azetidinyloxy groups, as well as the less polar benzene ring. nih.gov This is crucial for understanding the molecule's solubility and how its conformation might change in solution compared to the gas phase. MD simulations also allow for extensive conformational sampling, identifying the most populated conformations of the flexible azetidinyloxy group, which can be important for its interaction with biological targets. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is central to structure-based drug design. In the context of this compound, docking studies could be performed to investigate its potential to bind to specific protein targets. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid or azetidinyloxy group and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the benzene ring. enamine.net

pKa Prediction and Speciation Analysis in Solution

The pKa value indicates the acidity of a compound and determines its ionization state at a given pH. For this compound, there are two ionizable centers: the acidic carboxylic acid group and the basic nitrogen atom in the azetidine ring. Computational methods can predict the pKa of both of these functional groups. researchgate.netchemrxiv.org These predictions are often based on quantum mechanical calculations of the energies of the protonated and deprotonated species in solution, often using implicit solvent models. chemrxiv.org Knowing the pKa values is essential for understanding the molecule's behavior in biological systems, as the charge state affects properties like solubility, membrane permeability, and binding to target proteins. nih.govchemrxiv.org The pKa of the conjugate acid of the azetidine nitrogen is a known experimental value. wikipedia.org

Prediction of Non-Linear Optical Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational quantum chemical methods serve as a powerful tool to predict and understand the NLO response of novel materials before their synthesis. For this compound, theoretical calculations can elucidate its potential as an NLO material by determining key parameters such as the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β).

Research in the field has established that molecules with significant NLO response often possess a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a primary origin of the NLO phenomenon. In the case of this compound, the azetidinyloxy group can act as an electron donor, while the benzoic acid moiety, particularly the carboxyl group, functions as an electron acceptor. The phenyl ring provides the necessary π-conjugated bridge for efficient charge transfer between these two groups.

Computational studies on similar benzoic acid derivatives have demonstrated that the magnitude of the NLO response is highly sensitive to the molecular geometry and the electronic nature of the substituents. The prediction of these properties typically involves quantum chemical calculations, often using Density Functional Theory (DFT) methods, which provide a good balance between computational cost and accuracy.

The key predicted NLO parameters are:

Electric Dipole Moment (μ): This parameter measures the charge separation within the molecule. A large ground-state dipole moment can be an indicator of potential NLO activity.

Polarizability (α): This describes the linear response of the molecule's electron cloud to an external electric field, representing its ability to form an induced dipole moment.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. A large β value is a prerequisite for applications such as second-harmonic generation (SHG), where the frequency of incident light is doubled.

While specific computational data for this compound is not available in the public domain, the following table illustrates the kind of data that would be generated from such a theoretical study. The values presented are hypothetical and serve to demonstrate how the NLO properties of this molecule would be characterized and compared.

Interactive Data Table: Predicted Non-Linear Optical Properties of this compound

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.

ParameterSymbolHypothetical ValueUnitDescription
Electric Dipole Momentμ4.5DebyeMeasures the ground-state charge separation.
Average Polarizability<α>25.810-24 esuRepresents the average linear response to an electric field.
Anisotropy of PolarizabilityΔα12.310-24 esuDescribes the non-uniformity of the polarizability.
First-Order Hyperpolarizabilityβtot30.710-30 esuQuantifies the second-order non-linear optical response.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of "4-(3-Azetidinyloxy)benzoic acid" and understanding the connectivity and chemical environment of its atoms.

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for complex molecules. For "this compound," 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish detailed connectivity.

COSY spectra would reveal proton-proton couplings within the azetidine (B1206935) ring and the aromatic ring. For instance, the correlation between the methine proton at the 3-position of the azetidine ring and the methylene (B1212753) protons at the 2- and 4-positions would be clearly visible.

HSQC spectra correlate directly bonded protons and carbons. This would definitively assign the carbon signals of the azetidine ring and the aromatic ring by linking them to their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the different parts of the molecule. Key HMBC correlations would be expected between the azetidine protons and the aromatic carbon at the 4-position (C4) through the ether linkage, and between the aromatic protons and the carboxylic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
CarboxylC~12.0-13.0 (broad s, 1H)~167Aromatic H-2/H-6, H-3/H-5
Aromatic C1C-~122-
Aromatic C2/C6CH~7.9 (d, 2H)~132Carboxyl C, Aromatic C4
Aromatic C3/C5CH~7.0 (d, 2H)~115Aromatic C1, Azetidine C3
Aromatic C4C-~163-
Azetidine C3CH~5.0 (quintet, 1H)~60Aromatic C4, Azetidine C2/C4
Azetidine C2/C4CH₂~4.0-4.5 (m, 4H)~55Azetidine C3
Azetidine NHNHVariable (broad s, 1H)-Azetidine C2/C4

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netdocbrown.info In "this compound," the FTIR spectrum would be dominated by characteristic absorptions from the carboxylic acid, the aromatic ring, the ether linkage, and the azetidine ring. In the solid state, benzoic acid derivatives often exist as hydrogen-bonded dimers, which significantly influences the O-H and C=O stretching frequencies. nih.gov

Key vibrational modes expected in the FTIR spectrum include:

A very broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. docbrown.info

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the azetidine ring, typically found in the 2950-2850 cm⁻¹ region.

A strong C=O (carbonyl) stretching absorption from the carboxylic acid, expected around 1700-1680 cm⁻¹ for an aryl carboxylic acid. docbrown.inforesearchgate.net

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

A C-O stretching vibration from the aryl ether linkage, typically appearing around 1250 cm⁻¹.

An N-H bending vibration from the secondary amine of the azetidine ring.

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium
Azetidine RingC-H Stretch2950 - 2850Medium
Carboxylic AcidC=O Stretch1700 - 1680Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Strong
Aryl EtherC-O Stretch~1250Strong
Azetidine RingN-H Bend~1550Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is sensitive to the molecular structure, particularly the extent of conjugation, and the solvent environment, including pH. rsc.orgrsc.org

For "this compound," the UV-Vis spectrum is expected to be similar to that of other 4-alkoxybenzoic acids. The spectrum will be significantly influenced by the pH of the solution due to the presence of two ionizable groups: the carboxylic acid and the azetidine nitrogen.

At low pH (e.g., pH < 2): Both the carboxylic acid and the azetidine nitrogen will be protonated.

At intermediate pH (e.g., pH ~ 5): The carboxylic acid will be deprotonated (carboxylate), while the azetidine nitrogen remains protonated.

At high pH (e.g., pH > 10): Both the carboxylic acid and the azetidine nitrogen will be in their basic forms (carboxylate and free amine).

The deprotonation of the carboxylic acid to a carboxylate typically results in a blue shift (hypsochromic shift) of the main absorption bands. rsc.orgresearchgate.net The protonation state of the azetidine nitrogen may also have a subtle effect on the electronic transitions of the aromatic chromophore. A detailed pH-dependent UV-Vis study would allow for the determination of the pKa values of the acidic and basic functional groups. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima and pH Dependence for this compound

Species (pH range)Expected λmax (nm)Electronic TransitionNotes
Protonated form (low pH)~250-260π → πRepresents the fully protonated molecule.
Zwitterionic form (intermediate pH)~240-250π → πDeprotonation of the carboxylic acid leads to a blue shift.
Anionic form (high pH)~240-250π → π*Spectrum likely similar to the zwitterionic form.

High-Resolution Mass Spectrometry for Metabolite Profiling (In vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for in vitro metabolite profiling, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. unimi.it When "this compound" is incubated with liver microsomes or hepatocytes, it is expected to undergo various metabolic transformations.

Given the structure of the compound, potential metabolic pathways include:

Phase I Reactions: Oxidation, such as hydroxylation of the aromatic ring or the azetidine ring.

Phase II Reactions: Conjugation reactions, such as glucuronidation of the carboxylic acid or a newly formed hydroxyl group.

Interestingly, research on other strained azetidine-containing compounds has revealed an unusual metabolic pathway involving glutathione (B108866) S-transferase (GST) catalyzed ring-opening of the azetidine ring by glutathione, without prior cytochrome P450-mediated bioactivation. nih.gov This suggests that "this compound" could potentially undergo a similar nucleophilic attack, leading to a glutathione conjugate. HRMS would be critical in identifying such unique metabolites by providing their exact masses.

Table 4: Potential In Vitro Metabolites of this compound and their Expected Masses

Metabolic PathwayPotential MetaboliteMolecular FormulaMonoisotopic Mass (Da)
Parent CompoundThis compoundC₁₀H₁₁NO₃193.0739
HydroxylationHydroxylated this compoundC₁₀H₁₁NO₄209.0688
GlucuronidationGlucuronide conjugateC₁₆H₁₉NO₉369.1059
Azetidine Ring OpeningGlutathione conjugateC₂₀H₂₈N₄O₉S500.1631

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of "this compound" itself may be challenging, analysis of its derivatives can provide invaluable structural insights.

Crystal structures of similar benzoic acid derivatives frequently show the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.govnih.gov It is highly probable that derivatives of "this compound" would exhibit similar supramolecular structures. A crystal structure would confirm:

The planarity of the benzoic acid moiety.

The conformation of the azetidine ring (puckering).

The precise geometry of the ether linkage.

The nature and geometry of intermolecular interactions, such as hydrogen bonds and potential π-π stacking of the aromatic rings, which govern the crystal packing. nih.gov

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "this compound" and for separating it from any starting materials, byproducts, or degradation products. longdom.orgupb.rothaiscience.info

A typical purity assessment method would involve reversed-phase HPLC. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgust.edu Detection is commonly performed using a UV detector, set to a wavelength where the analyte has strong absorbance (e.g., around 254 nm).

A crucial aspect of the chromatography of "this compound" is the presence of a stereocenter at the 3-position of the azetidine ring. This means the compound can exist as a pair of enantiomers (R and S forms). Standard HPLC columns cannot separate enantiomers. Therefore, to separate and quantify the individual enantiomers, chiral chromatography is required. nih.gov This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. rsc.org The separation of enantiomers is critical in pharmaceutical research, as they can have different pharmacological activities and metabolic fates.

Table 5: Typical HPLC Conditions for Analysis of this compound

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Separation (Chiral)
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseAcetonitrile/Water with 0.1% Formic or Acetic AcidHexane/Isopropanol or other non-polar/polar mixtures
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
DetectionUV at ~254 nmUV at ~254 nm
PurposeQuantify chemical purityDetermine enantiomeric excess (e.e.) or ratio

Q & A

Basic: What are the recommended methods for synthesizing 4-(3-Azetidinyloxy)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing benzoic acid derivatives with azetidine groups via nucleophilic substitution or esterification. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles like sodium methoxide. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side reactions. For example, oxidation of intermediates requires precise temperature modulation to prevent over-oxidation . Optimization can employ response surface methodology to model interactions between variables (e.g., reagent molar ratios, reaction time) .

Advanced: How can researchers address low solubility issues of this compound in aqueous solutions during biological assays?

Low aqueous solubility can hinder bioactivity studies. Strategies include:

  • Co-solvent systems : Use biocompatible solvents like DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the azetidine or benzoic acid moieties .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersion .
    Validate solubility enhancements via HPLC or UV-Vis spectroscopy .

Basic: What crystallographic software tools are suitable for determining the crystal structure of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness with twinned or high-resolution data. Complementary tools like WinGX and ORTEP-3 aid in visualization and validation of thermal ellipsoids . For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Advanced: When encountering contradictory structural refinement results between SHELXL and SIR97, what validation steps should be taken?

  • Cross-validation : Compare residual factors (R-values) and electron density maps from both programs.
  • Data quality : Check for twinning, absorption, or radiation damage in diffraction data .
  • Consensus refinement : Use a hybrid approach, refining initial models in SIR97 (for direct methods) and finalizing in SHELXL (for least-squares optimization) .
  • Independent datasets : Re-refine using a subset of excluded reflections to assess model bias .

Basic: What spectroscopic techniques are essential for confirming the molecular structure post-synthesis?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and azetidine ring integrity .
  • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for benzoic acid) .
  • UV-Vis : Monitor conjugation effects from the azetidinyloxy group .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced: How can response surface methodology (RSM) be applied to optimize the synthesis yield of derivatives?

RSM employs factorial designs (e.g., central composite design) to model nonlinear relationships between variables (e.g., temperature, reagent concentration). For example:

  • Variables : Reaction time, molar ratio of azetidine to benzoic acid precursor.
  • Response : Yield or purity.
  • Validation : ANOVA analysis identifies significant factors and interactions, enabling iterative optimization .

Basic: What are the key stability considerations when handling and storing this compound?

  • Storage : Keep in inert atmospheres (argon) at -20°C to prevent oxidation.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO3_3) to prevent decomposition into carbon oxides .
  • Light sensitivity : Store in amber vials if photodegradation is observed .

Advanced: In the absence of acute toxicity data, what in silico approaches can predict the compound's toxicological profile?

  • QSAR models : Use tools like EPA’s TEST to predict LD50_{50} based on structural analogs .
  • Molecular docking : Screen for off-target interactions with receptors (e.g., CYP450 enzymes) .
  • Read-across analysis : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) with known toxicity .

Basic: How does the presence of the azetidinyloxy group influence the compound's reactivity in substitution reactions?

The azetidine ring’s strained geometry and basic nitrogen enhance nucleophilic reactivity. For example:

  • Ester hydrolysis : The electron-donating azetidinyloxy group stabilizes intermediates, accelerating hydrolysis under acidic conditions .
  • Ring-opening reactions : Reactivity with electrophiles (e.g., alkyl halides) can yield secondary amines or lactams .

Advanced: What strategies mitigate hazardous decomposition products like carbon oxides during high-temperature reactions?

  • Temperature control : Use reflux condensers and maintain temperatures below decomposition thresholds (determined via TGA) .
  • Scavengers : Introduce molecular sieves or activated carbon to adsorb gaseous byproducts .
  • In situ monitoring : Employ FTIR or mass spectrometry to detect early signs of decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.